
2,2'-Bi-1,3,2-dioxaborinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bi-1,3,2-dioxaborinane, also known as bis(neopentyl glycolato)diboron, is a boron-containing compound with the molecular formula C6H12B2O4. It is characterized by its unique structure, which includes two boron atoms connected through a dioxaborinane ring system. This compound is known for its applications in organic synthesis, particularly in the field of enantioselective diboration of alkenes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2’-Bi-1,3,2-dioxaborinane can be synthesized through the reaction of neopentyl glycol with boron-containing reagents. One common method involves the use of diboron reagents in the presence of catalysts such as TBS-DHG or DHR. The reaction typically takes place under mild conditions, often at room temperature, and results in the formation of the desired product with high enantioselectivity .
Industrial Production Methods
Industrial production of 2,2’-Bi-1,3,2-dioxaborinane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure consistent product quality. The compound is usually produced in powder or crystalline form and stored at low temperatures to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bi-1,3,2-dioxaborinane undergoes various chemical reactions, including:
Diboration: It is an effective reagent for the enantioselective diboration of alkenes, forming boron-containing products.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Diboration: Typically involves the use of carbohydrate-derived catalysts such as TBS-DHG or DHR under mild conditions.
Substitution: Requires suitable nucleophiles or electrophiles depending on the desired substitution.
Oxidation and Reduction: Involves the use of oxidizing or reducing agents under controlled conditions
Major Products Formed
Diboration: Produces enantioselective diborated alkenes.
Substitution: Results in substituted boron-containing compounds.
Oxidation and Reduction: Forms oxidized or reduced derivatives of the original compound
Applications De Recherche Scientifique
2,2’-Bi-1,3,2-dioxaborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly for enantioselective diboration of alkenes.
Biology: Investigated for its potential use in biological systems due to its boron content.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the production of boron-containing materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism by which 2,2’-Bi-1,3,2-dioxaborinane exerts its effects involves the interaction of its boron atoms with other molecules. In the case of diboration, the compound acts as a source of boron, which is transferred to the alkene substrate in the presence of a catalyst. This process involves the formation of a boron-alkene complex, followed by the transfer of boron atoms to the substrate, resulting in the formation of diborated products .
Comparaison Avec Des Composés Similaires
2,2’-Bi-1,3,2-dioxaborinane is unique due to its specific structure and reactivity. Similar compounds include:
Bis(neopentyl glycolato)diboron: Another boron-containing compound with similar applications.
Bis(2,2-dimethyl-1,3-propanediolato)diboron: Shares structural similarities but differs in reactivity and applications.
4,4,4’,4’,6,6’-Hexamethyl-2,2’-bi-1,3,2-dioxaborinane: A related compound with different substituents, affecting its chemical properties
Propriétés
Numéro CAS |
13826-25-0 |
|---|---|
Formule moléculaire |
C6H12B2O4 |
Poids moléculaire |
169.78 g/mol |
Nom IUPAC |
2-(1,3,2-dioxaborinan-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C6H12B2O4/c1-3-9-7(10-4-1)8-11-5-2-6-12-8/h1-6H2 |
Clé InChI |
FOGDFVUQHQEIPV-UHFFFAOYSA-N |
SMILES canonique |
B1(OCCCO1)B2OCCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



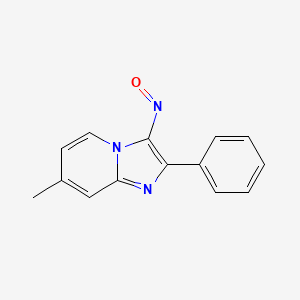
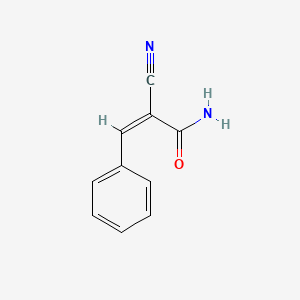


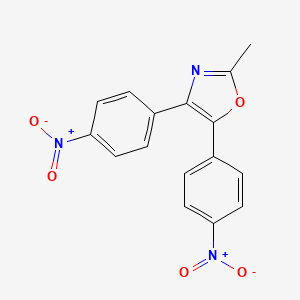
![3-(Dimethylamino)-6h-benzo[c]chromen-6-one](/img/structure/B11940713.png)
![N-[4-(5,6-diphenyl-1,2,4-triazin-3-yl)phenyl]acetamide](/img/structure/B11940714.png)

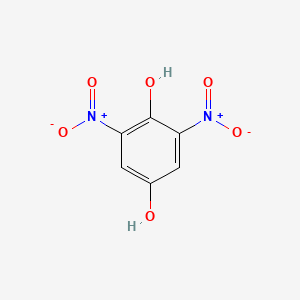
![2-Cyano-3-[1-(4-fluoro-benzyl)-1H-indol-3-yl]-N-furan-2-ylmethyl-acrylamide](/img/structure/B11940724.png)

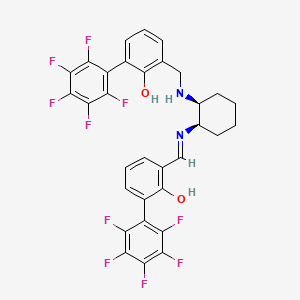
![15-Hexyl-10,20-di(pentan-3-yl)-10,15,20-triazaoctacyclo[16.7.1.14,8.02,16.03,14.05,25.022,26.012,27]heptacosa-1(25),2(16),3(14),4,6,8(27),12,17,22(26),23-decaene-9,11,19,21-tetrone](/img/structure/B11940729.png)
